![molecular formula C8H14N4O4Pd B12887459 (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) CAS No. 14740-97-7](/img/structure/B12887459.png)
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) is a complex compound that combines the properties of hydroxylamine derivatives with the catalytic capabilities of palladium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) typically involves the reaction of hydroxylamine derivatives with palladium salts under controlled conditions. One common method involves the use of hydroxylamine hydrochloride and palladium chloride in an aqueous medium, followed by the addition of a base to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different palladium-oxygen complexes.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: Ligand exchange reactions are common, where the hydroxylamine ligand can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. Typical conditions involve moderate temperatures and pressures, often in the presence of solvents like water or organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or lower oxidation state complexes .
Applications De Recherche Scientifique
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) exerts its effects involves the interaction of the palladium center with various substrates. The palladium atom acts as a catalytic center, facilitating the formation and breaking of chemical bonds. This process often involves the formation of intermediate complexes, which then undergo further transformations to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis.
Palladium(II) chloride: Commonly used in similar catalytic applications.
Hydroxylamine derivatives: Various derivatives of hydroxylamine are used in different chemical reactions
Uniqueness
What sets (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) apart is its unique combination of hydroxylamine and palladium, which provides distinct reactivity and catalytic properties. This makes it particularly valuable in specific catalytic processes where both components’ properties are advantageous .
Propriétés
Numéro CAS |
14740-97-7 |
|---|---|
Formule moléculaire |
C8H14N4O4Pd |
Poids moléculaire |
336.64 g/mol |
Nom IUPAC |
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) |
InChI |
InChI=1S/2C4H8N2O2.Pd/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2/b2*5-3+,6-4+; |
Clé InChI |
QJEMJKZNBZORIL-BVHINDLDSA-L |
SMILES isomérique |
C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.[Pd+2] |
SMILES canonique |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


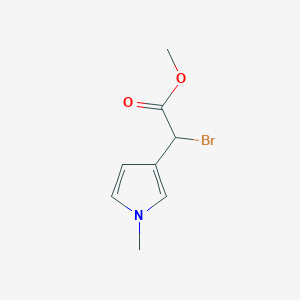
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
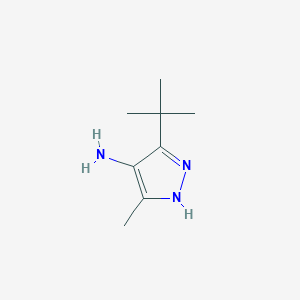
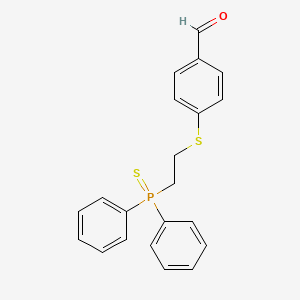
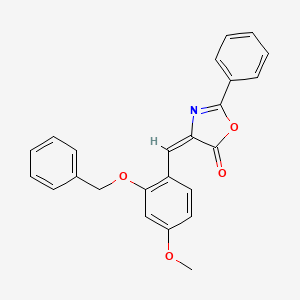
![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)

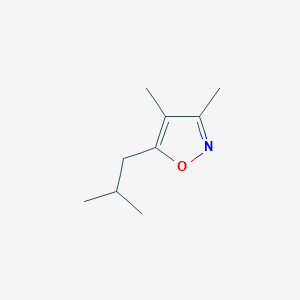
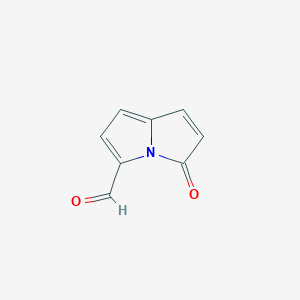
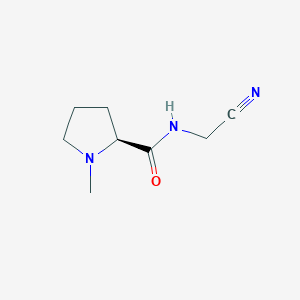

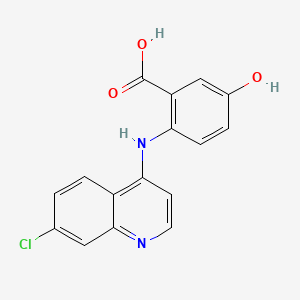

![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
